3,4-Dibromo-1H-pyrazole
Overview
Description
3,4-Dibromo-1H-pyrazole is a chemical compound with the CAS Number: 5932-18-3 . It has a molecular weight of 225.87 and its linear formula is C3H2Br2N2 .
Synthesis Analysis
Pyrazole derivatives, including 3,4-Dibromo-1H-pyrazole, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .
Molecular Structure Analysis
The molecular structure of 3,4-Dibromo-1H-pyrazole is characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms .
Chemical Reactions Analysis
Pyrazole-containing compounds, including 3,4-Dibromo-1H-pyrazole, are versatile as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Physical And Chemical Properties Analysis
3,4-Dibromo-1H-pyrazole is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .
Scientific Research Applications
Tautomerism and Structural Analysis
- Tautomerism in Pyrazoles : Studies on 4-bromo substituted 1H-pyrazoles, including 3,4-dibromo-5-phenyl-1H-pyrazole, have explored tautomerism in solid states and solutions. These investigations used magnetic resonance spectroscopy and X-ray crystallography, highlighting the predominance of 3-bromo tautomers and providing insights into chemical shifts via Density Functional Theory (DFT) calculations (Trofimenko et al., 2007).
Synthesis and Biomedical Applications
- Pyrazolo[3,4-b]pyridines Synthesis : Research on Pyrazolo[3,4-b]pyridines, a related class to 3,4-Dibromo-1H-pyrazole, has been extensive, covering over 300,000 compounds with diverse biomedical applications. The review of these compounds includes analysis of substituents, synthetic methods, and biomedical applications (Donaire-Arias et al., 2022).
Chemical Synthesis and Characterization
- Characterization of 3,4-Dimethyl-1H-yl-Pyrazole : A study on the structure and performance of a close analogue, 3,4-dimethyl-1H-yl-pyrazole, was conducted using infrared, nuclear magnetic resonance, and gas chromatography mass spectrometry. This research contributes to the broader understanding of pyrazole derivatives' structure and characterization (Ding, 2009).
Catalysis and Synthesis Techniques
C-3 Arylation of Indazoles and Pyrazoles : Research into the C-3 arylation of indazole and pyrazole structures has developed practical catalyst and conditions, relevant to 3,4-Dibromo-1H-pyrazole. This method enables direct arylation with ArI or ArBr without using Ag additives, crucial for synthesizing heterocycles related to pesticides and drug molecules (Ye et al., 2013).
C-H Arylation and N-Alkylation of Pyrazoles : Another study focused on catalytic intermolecular C-H arylation of pyrazoles, laying the groundwork for synthesizing complex arylated pyrazoles. The research highlighted the reactivity of various C-H bonds in pyrazoles and developed methods for sequential arylation and N-alkylation, contributing to the synthesis of fully substituted pyrazoles (Goikhman et al., 2009).
Material Science and Stability
- High Thermal and Chemical Stability in Pyrazolate-Bridged Frameworks : A study investigated microporous pyrazolate-bridged metal-organic frameworks with transition metal acetate salts, revealing exceptional thermal and chemical stability. These frameworks, related to pyrazole chemistry, have potential applications in catalysis and zeolite replacement (Colombo et al., 2011).
Safety and Hazards
3,4-Dibromo-1H-pyrazole is considered hazardous. It has been assigned the GHS06 pictogram with the signal word “Danger”. Hazard statements include H301-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, contact with skin and eyes, and ingestion and inhalation .
Future Directions
Pyrazoles, including 3,4-Dibromo-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . Therefore, the future directions of 3,4-Dibromo-1H-pyrazole could involve further exploration of its potential applications in these fields.
Mechanism of Action
Target of Action
Pyrazoles, a class of compounds to which 3,4-dibromo-1h-pyrazole belongs, are known to interact with various biological targets due to their nitrogen-based hetero-aromatic ring structure .
Mode of Action
Pyrazoles and their derivatives have been reported to exhibit various pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
It is known that pyrazoles can affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and oxidative stress .
Result of Action
It is known that pyrazoles can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms through their interaction with acetylcholinesterase (ache), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
properties
IUPAC Name |
4,5-dibromo-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2N2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUAIALZXKLUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208056 | |
Record name | Pyrazole, 3,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-1H-pyrazole | |
CAS RN |
5932-18-3 | |
Record name | Pyrazole, 3,4-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dibromopyrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazole, 3,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIBROMO-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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